Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside
Overview
Description
“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is a versatile compound prevalent in the biomedicine sector . It showcases promising prospects for combating an array of ailments such as diabetes and cancer . It is also used in studies involving the antiviral agent cyanovirin-N and oligomannosides .
Synthesis Analysis
Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . This synthesis was part of a study that worked towards a stable noeuromycin analog with a D-manno configuration .Chemical Reactions Analysis
“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is known to have profound affinity with distinct receptors implicated in cellular signaling cascades . It is renowned for its proficient modulation of carbohydrate metabolism and glycosylation mechanisms .Physical And Chemical Properties Analysis
“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is a white to off-white powder . It has a melting point of 193-196 °C . It is soluble in water, with a solubility of 100 mg/mL . The compound has an optical activity of [α]20/D 77.0 to 82.0°, c = 1-10% (w/v) in water .Scientific Research Applications
Enzyme Substrates and Reference Standards
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside and its derivatives have been synthesized for use as enzyme substrates and reference standards. These compounds are involved in the study of the biosynthesis of phosphorylated N-linked glycoproteins in Dictyostelium discoideum, an amoeba species. This research is foundational in understanding glycoprotein synthesis, which has wide-ranging implications in cell biology and pathology (Hällgren & Hindsgaul, 1994).
Infection Prevention Studies
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside has been studied for its ability to prevent urinary tract infections in mice caused by Escherichia coli. It acts as a competitor inhibitor, blocking the binding of mannose by the bacteria, thereby reducing the number of bacteriuric mice. This highlights its potential application in preventing infections by inhibiting bacterial adherence (Aronson et al., 1979).
Lectin-Carbohydrate Interaction Studies
The interaction of concanavalin A, a lectin from Canavalia ensiformis, with methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside has been studied using titration microcalorimetry. These studies provide insights into the thermodynamics of protein-carbohydrate interactions, which are crucial for understanding cell communication and signaling pathways. The research also explores the cooperative nature of lectin-carbohydrate binding, which is significant in various biological processes, including cell-cell recognition and pathogen-host interactions (Williams et al., 1992).
Synthesis of Glycosylated Molecules
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside has been used in the synthesis of glycosylated molecules such as oligosaccharides, which are essential for various biological functions. These synthesized molecules are used to study the structure and function of carbohydrates in biological systems, and they have potential applications in drug development and biotechnology (Khan, Jain, & Matta, 1990).
Antimicrobial and Antiviral Research
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside derivatives have been synthesized and evaluated for their antimicrobial properties. Computational studies and in vitro antimicrobial evaluation have demonstrated their potential as antimicrobial agents. Moreover, molecular docking simulations against SARS-CoV-2 M-pro protein have shown better binding affinity compared to the parent drug, indicating their potential application in antiviral therapies (Yasmin et al., 2021).
Future Directions
“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” shows promising prospects for combating an array of ailments such as diabetes and cancer . Its use in studies involving the antiviral agent cyanovirin-N and oligomannosides suggests potential future directions in antiviral research and the development of new therapeutics.
properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVHVKWCGZNDW-OGVZYCONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000164 | |
Record name | Methyl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside | |
CAS RN |
78962-39-7 | |
Record name | Methyl 6-O-mannopyranosylmannopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078962397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.